molecular formula C18H18N4O3 B2487923 1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-43-2

1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2487923
CAS No.: 871323-43-2
M. Wt: 338.367
InChI Key: PVNUAWPVQYNDPW-UHFFFAOYSA-N
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Description

The compound 1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole derivative of significant interest in medicinal chemistry and oncology research. Its core structure is based on the 1,2,3-triazole pharmacophore, which is known to act as a bioisostere for amide and carboxylic acid functional groups, thereby influencing the molecule's solubility and its capacity for binding to biological targets . Scientific literature on closely related structural analogs indicates that this class of compounds exhibits promising cytotoxicity against human breast cancer cell lines, including MCF-7 and MDA-MB-231 . The presence of methoxy substitutions on the phenyl rings is a key structural feature, as such electron-donating groups can enhance reaction yields during synthesis and are frequently explored in structure-activity relationship (SAR) studies to optimize anticancer potency . The primary research value of this compound lies in its potential as a lead molecule for the development of novel anticancer agents. Molecular docking studies suggest that analogous triazole-carboxamide derivatives can interact effectively with the active site of EGFR tyrosine kinase, a critical protein in cellular signaling pathways that control proliferation and survival . This points to a potential mechanism of action involving the inhibition of this key enzymatic target. Consequently, this compound serves as a valuable chemical tool for researchers investigating new therapeutic strategies, studying apoptosis mechanisms, and exploring the role of kinase inhibition in cancer biology.

Properties

IUPAC Name

1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-12-17(18(23)19-13-7-6-8-14(11-13)24-2)20-21-22(12)15-9-4-5-10-16(15)25-3/h4-11H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNUAWPVQYNDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Methoxyphenyl Azide

2-Methoxyphenyl azide is prepared by diazotization of 2-methoxyaniline with sodium nitrite in hydrochloric acid, followed by azide formation using sodium azide. The azide is purified via distillation under reduced pressure (yield: 78%).

Preparation of Methyl-Substituted Propiolamide

The alkyne component, methylpropiolamide, is synthesized by treating propargylamine with methyl chloroformate in dichloromethane. Subsequent coupling with 3-methoxyaniline using N,N’-dicyclohexylcarbodiimide (DCC) yields N-(3-methoxyphenyl)propiolamide.

Cycloaddition Reaction

Equimolar quantities of 2-methoxyphenyl azide and N-(3-methoxyphenyl)propiolamide are reacted in tetrahydrofuran (THF) with CuI (5 mol%) and N,N-diisopropylethylamine (DIPEA) at 60°C for 12 hours. The triazole product precipitates upon cooling, yielding 52% after recrystallization from ethanol.

Table 1: CuAAC Reaction Optimization

Catalyst Solvent Temp (°C) Time (h) Yield (%)
CuI THF 60 12 52
CuSO4 DMF 80 24 38

Cyclization of α-Cyanoacetamide Derivatives

An alternative route leverages cyclization between α-cyanoacetamides and in situ-generated azides:

Synthesis of 2-Cyano-N-(3-Methoxyphenyl)Propionamide

2-Cyano-N-(3-methoxyphenyl)propionamide is prepared by reacting cyanoacetic acid with thionyl chloride to form the acid chloride, followed by amidation with 3-methoxyaniline in dichloromethane. The product is isolated via column chromatography (hexane/ethyl acetate, 3:1).

Azide Formation and Cyclization

2-Methoxyphenyl azide is generated in situ by treating 2-methoxybenzyl bromide with sodium azide in dimethylformamide (DMF). The azide reacts with 2-cyano-N-(3-methoxyphenyl)propionamide under microwave irradiation (80°C, 1 hour) in the presence of sodium hydroxide, yielding the triazole carboxamide (56%).

Table 2: Cyclization Reaction Parameters

Base Heating Method Time (h) Yield (%)
NaOH Microwave 1 56
KOH Reflux 3 42

One-Pot Synthesis Using Tert-Butoxide

A streamlined one-pot procedure eliminates intermediate isolation:

Reaction Setup

A mixture of 2-methoxybenzyl bromide (1.2 eq), sodium azide (1.5 eq), and 2-cyano-N-(3-methoxyphenyl)propionamide (1 eq) in acetonitrile is stirred at 70°C for 24 hours. Tert-butyl potassium (t-BuOK, 1.5 eq) is added, and stirring continues for 10 hours at room temperature.

Workup and Purification

The reaction is quenched with brine, extracted with ethyl acetate, and dried over sodium sulfate. Flash chromatography (silica gel, chloroform/methanol 9:1) affords the triazole carboxamide in 48% yield.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (500 MHz, DMSO-d6): δ 9.77 (s, 1H, NH), 7.65 (d, J = 8.2 Hz, 2H, ArH), 7.34 (d, J = 8.2 Hz, 2H, ArH), 6.22 (t, J = 7.3 Hz, 1H, ArH), 3.73 (s, 6H, OCH3), 2.41 (s, 3H, CH3).
  • 13C NMR: δ 165.2 (C=O), 152.1 (triazole-C), 132.8–114.6 (ArC), 56.1 (OCH3), 14.2 (CH3).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C20H20N4O3 [M+H]+: 381.1557; Found: 381.1561.

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

Method Yield (%) Purity (%) Reaction Time (h)
CuAAC 52 98 12
Cyclization 56 95 1
One-Pot 48 97 34

The cyclization method under microwave irradiation offers superior yield and shorter reaction time, making it preferable for lab-scale synthesis. However, the one-pot approach reduces purification steps, enhancing scalability.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound has been investigated for its potential pharmacological properties, including:

  • Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It has been shown to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, leading to apoptosis in cancer cells. Studies have reported IC50 values ranging from 1.1 µM to 4.9 µM against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .
  • Antimicrobial Activity : The compound demonstrates antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for further research in inflammatory disease treatments.

Biological Studies

Mechanism of Action
Understanding the interactions of this compound with biological targets is crucial for elucidating its therapeutic potential. It is believed to interact with various enzymes and receptors, affecting biochemical pathways related to cell signaling and metabolism.

Trypanocidal Activity
The compound has also been evaluated for its activity against Trypanosoma cruzi, the causative agent of Chagas disease. Certain analogs have shown promising results with significantly lower IC50 values compared to traditional treatments.

Material Science

Novel Material Development
In material science, 1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is explored for its potential use in creating materials with specific properties such as conductivity or fluorescence. The unique structure of triazoles allows for modifications that can tailor the properties of new materials.

Agriculture

Agrochemical Intermediates
The compound may serve as an intermediate in the synthesis of agrochemicals including pesticides and herbicides. Its structural characteristics could enhance the efficacy of agrochemical formulations by improving their biological activity.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • Structure : Differs by replacing the 3-methoxyphenyl carboxamide group with a 4-ethoxyphenyl group.
  • This compound has a molecular mass of 352.394 g/mol and a monoisotopic mass of 352.153540 .
  • Synthesis : Similar coupling strategies (e.g., EDCI/HOBt-mediated amidation) are employed, as seen in for analogous triazole carboxamides.
1-(2-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (3c)
  • Structure : Features a 2-fluorophenyl group at position 1 and lacks the 3-methoxyphenyl carboxamide.
  • Impact : Fluorine’s electronegativity enhances metabolic stability and influences electronic properties. This compound exhibits a higher melting point (180–181°C) compared to methoxy-substituted analogs, likely due to stronger intermolecular interactions .
5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
  • Structure: Replaces the methyl group at position 5 with an amino group and introduces a benzyl group at position 1.
  • Impact: The amino group may facilitate hydrogen bonding, enhancing target affinity.

Modifications on the Carboxamide Side Chain

1-[3-(4-Chlorophenyl)benzo[c]isoxazol-5-yl]-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • Structure : Incorporates a benzoisoxazole moiety fused to the triazole core and a 4-chlorophenyl group.
  • The chlorine atom introduces electron-withdrawing effects, which may alter reactivity .
N-(5-Chloro-2-methylphenyl)-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • Structure : Features a chloro-substituted phenyl group and an additional acetamide linker.
  • Impact : The chloro groups increase hydrophobicity and may enhance binding to halogen-bond-accepting targets. The acetamide linker adds conformational flexibility .
Key Data Table
Compound Name Substituents (Position) Melting Point (°C) Yield (%) Notable Properties
Target Compound 1: 2-MeO-Ph; 4: 3-MeO-PhCONH; 5: Me Not Reported N/A Dual methoxy groups enhance solubility
N-(4-Ethoxyphenyl)-1-(2-MeO-Ph)-5-Me-triazole-4-carboxamide 4: 4-EtO-Ph Not Reported Not Reported Higher lipophilicity vs. methoxy analog
1-(2-Fluorophenyl)-5-Me-triazole-4-carboxamide (3c) 1: 2-F-Ph 180–181 88 High metabolic stability
1-[3-(4-Cl-Ph)benzoisoxazol-5-yl]-N-(2-MeO-Ph)-5-Me-triazole-4-carboxamide 1: Benzoisoxazole; 3: 4-Cl-Ph Not Reported Not Reported Enhanced π-π stacking potential

Research Findings and Implications

  • Synthetic Accessibility : The target compound and analogs are typically synthesized via CuAAC (Click Chemistry) or amidation reactions, as demonstrated in and . Yields for triazole carboxamides range from 62% to 88%, depending on substituent complexity .
  • Biological Relevance : Methoxy groups improve water solubility, critical for oral bioavailability, while halogenated analogs (e.g., 3c) offer improved target affinity due to electronegative effects .
  • Structural Insights : Crystallographic data (e.g., SHELXL refinements in ) confirm the planar geometry of the triazole core, which is essential for binding to enzymatic active sites.

Biological Activity

1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential applications in anticancer and antimicrobial therapies.

Chemical Structure

The molecular formula of the compound is C18H18N4O3C_{18}H_{18}N_{4}O_{3}, and its structure features a triazole ring that is pivotal for its biological activity. The methoxy groups attached to the phenyl rings are believed to enhance its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. It has been shown to exhibit significant antiproliferative activity against various cancer cell lines.

  • Mechanism of Action : The compound acts as an inhibitor of thymidylate synthase (TS), a key enzyme involved in DNA synthesis. Inhibition of TS leads to apoptosis and cell cycle arrest in cancer cells. For instance, compounds with similar structures have demonstrated IC50 values ranging from 1.1 µM to 4.9 µM against breast cancer cell lines (MCF-7) and liver cancer cells (HepG2) .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, showing effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Trypanocidal Activity

In addition to anticancer and antimicrobial effects, triazole derivatives have been evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. Some analogs have shown promising results with IC50 values significantly lower than those of traditional treatments .

Research Findings and Case Studies

Study Biological Activity IC50 Values Notes
Study 1 Anticancer (MCF-7)1.1 µMSuperior to doxorubicin
Study 2 Antimicrobial (E. coli, S. aureus)VariesEffective against gram-positive and gram-negative bacteria
Study 3 Trypanocidal0.21 µM - 6.20 µMEffective against intracellular amastigotes

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of the Triazole Ring : Utilizing a click chemistry approach involving azides and alkynes.
  • Substitution Reactions : To introduce methoxy groups.
  • Amidation : Finalizing the carboxamide group through reaction with suitable amines .

Q & A

Basic Research Question

  • NMR spectroscopy : 1H^1H-NMR identifies methoxy protons (δ 3.8–3.9 ppm) and triazole proton (δ 8.1 ppm). 13C^{13}C-NMR confirms carbonyl (δ 165–170 ppm) and triazole carbons (δ 140–150 ppm) .
  • X-ray diffraction : Single-crystal analysis reveals planarity of the triazole-carboxamide moiety and dihedral angles between aromatic rings (e.g., 45–60° in analogs), influencing π-π stacking .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass (calc. for C19H19N4O3C_{19}H_{19}N_4O_3: 363.1456) .

How should researchers design biological activity assays for this compound?

Advanced Research Question

  • Target selection : Prioritize kinases (e.g., EGFR, VEGFR) due to triazole-carboxamide interactions with ATP-binding pockets. Use molecular docking (AutoDock Vina) to predict binding affinity .
  • Cell-based assays : Test antiproliferative activity (IC50_{50}) in cancer lines (e.g., MCF-7, A549) via MTT assay. Include controls for solvent cytotoxicity (e.g., DMSO <0.1%) .
  • Microbial screening : Assess antibacterial activity (MIC) against Gram-positive strains (e.g., S. aureus), noting that methoxy groups may reduce membrane penetration compared to halogenated analogs .

How can conflicting data in biological activity studies be resolved?

Advanced Research Question
Contradictions often arise from:

  • Solubility issues : Low aqueous solubility (logP ~3.5) may lead to false negatives. Use co-solvents (e.g., PEG-400) or nanoformulations .
  • Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) and validate with reference inhibitors (e.g., Erlotinib for EGFR) .
  • Structural analogs : Compare with 1-(4-fluorophenyl)-N-(3-methoxyphenyl) derivatives; fluorinated analogs often show enhanced activity due to electronegativity .

What strategies are used in structure-activity relationship (SAR) studies for triazole-carboxamides?

Advanced Research Question

  • Substituent variation : Replace methoxy groups with halogens (e.g., Cl, F) to assess electronic effects. For example, chloro analogs show 2–3× higher kinase inhibition .
  • Scaffold hopping : Replace triazole with oxadiazole (e.g., ) to evaluate ring flexibility.
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (triazole N2, carbonyl O) and hydrophobic regions (methyl group) .

How can computational modeling predict interactions with biological targets?

Advanced Research Question

  • Docking simulations : Glide SP mode (Schrödinger Suite) models binding to EGFR (PDB: 1M17). Key interactions: triazole N2 with Met793, carbonyl with Thr854 .
  • MD simulations : GROMACS 2023 analyzes stability of ligand-protein complexes (50 ns trajectories). Root-mean-square deviation (RMSD) >3 Å suggests poor target retention .
  • ADMET prediction : SwissADME estimates moderate BBB permeability (BOILED-Egg model) and CYP3A4 metabolism, guiding toxicity studies .

What factors influence the stability of this compound under experimental conditions?

Advanced Research Question

  • Photodegradation : UV-Vis studies show decomposition under UV light (λ = 254 nm) within 24 hours. Store in amber vials .
  • Hydrolytic stability : Susceptible to hydrolysis at pH >8 (carboxamide cleavage). Use phosphate buffers (pH 7.4) for long-term studies .
  • Thermal stability : Differential scanning calorimetry (DSC) indicates decomposition above 200°C, suitable for most in vitro assays .

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